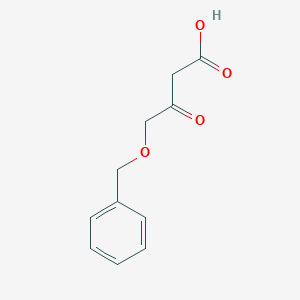

4-(Benzyloxy)-3-oxobutanoic acid

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYURBMWVSADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(benzyloxy)-3-oxobutanoate is a versatile β-keto ester that serves as a critical building block in modern organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl functionalities and a benzyl ether moiety, make it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It further details established protocols for its characterization and highlights its applications as a precursor in the synthesis of high-value compounds, particularly within the pharmaceutical industry. This document is intended to be a resource for scientists engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights to leverage the full potential of this reagent.

Introduction

In the landscape of synthetic organic chemistry, β-keto esters are cornerstone reagents, prized for their dual functionality which allows for a wide array of chemical transformations. Ethyl 4-(benzyloxy)-3-oxobutanoate, also known as ethyl 4-benzyloxyacetoacetate, belongs to this important class of compounds. The presence of the benzyloxy group introduces a stable protecting group for a hydroxyl functionality, which can be selectively removed under specific conditions, adding another layer of synthetic utility. This makes the molecule a trifunctional synthon, enabling chemists to perform sequential reactions at the α-carbon, the ketone, the ester, and the protected hydroxyl group. Its application spans the creation of complex heterocyclic systems and natural product analogues, making it a compound of significant interest in medicinal chemistry and drug development.[1][2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

Chemical Structure and Properties

The molecular structure of Ethyl 4-(benzyloxy)-3-oxobutanoate is characterized by an ethyl ester, a ketone, and a benzyl ether. This combination of functional groups dictates its reactivity and physical properties.

Diagram 1: Chemical Structure of Ethyl 4-(benzyloxy)-3-oxobutanoate

Caption: Structure of Ethyl 4-(benzyloxy)-3-oxobutanoate.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 67354-34-1 | [3][4][5][6] |

| Molecular Formula | C₁₃H₁₆O₄ | [3][4][5][7] |

| Molecular Weight | 236.26 g/mol | [3][4][5][7] |

| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate | [3] |

| Appearance | Colorless to pale-yellow liquid or solid | [6][7] |

| Boiling Point | 113-115 °C | [8] |

| Density | 1.115 g/cm³ | [8] |

| SMILES | CCOC(=O)CC(=O)COCC1=CC=CC=C1 | [4] |

| InChI Key | DXUTWLTWGKEWJA-UHFFFAOYSA-N | [3][6] |

Spectroscopic Characterization

Structural confirmation is paramount for ensuring the purity and identity of a starting material. The following data represents typical spectroscopic values for Ethyl 4-(benzyloxy)-3-oxobutanoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. In a typical spectrum (400 MHz, CDCl₃), the following peaks are observed: a triplet around 1.25 ppm corresponding to the methyl protons of the ethyl group, a quartet around 4.20 ppm from the methylene protons of the ethyl group, a singlet at approximately 3.53 ppm for the active methylene protons between the carbonyl groups, a singlet at 4.14 ppm for the methylene protons adjacent to the ether oxygen, another singlet at 4.59 ppm for the benzylic protons, and a multiplet between 7.29-7.39 ppm for the aromatic protons of the benzyl group.[7][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Expected chemical shifts include signals for the ethyl group carbons, the ester and ketone carbonyl carbons, the methylene carbons, and the aromatic carbons of the benzyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups. Strong absorption bands are expected for the C=O stretching of the ester and ketone groups (typically in the range of 1715-1750 cm⁻¹). Additionally, C-O stretching vibrations for the ether and ester linkages will be present.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For Ethyl 4-(benzyloxy)-3-oxobutanoate, the exact mass is approximately 236.1049 g/mol .[3][5] The fragmentation pattern can further confirm the structure.

Synthesis and Manufacturing

The most common and efficient synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate involves the reaction of a readily available starting material with benzyl alcohol. One established method utilizes the reaction between ethyl 4-chloroacetoacetate or a similar activated derivative and the sodium salt of benzyl alcohol (sodium benzyloxide).[7]

Diagram 2: Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7]

Materials:

-

Benzyl alcohol (BnOH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl 4-chloroacetoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Benzyloxide: To a stirred solution of sodium hydride in anhydrous THF under a nitrogen atmosphere at 0°C, add benzyl alcohol dropwise.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the benzyl alcohol to form the highly nucleophilic benzyloxide anion. The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

-

-

Reaction: After stirring for 30 minutes, add ethyl 4-chloroacetoacetate to the mixture portionwise. Allow the reaction to warm to ambient temperature and stir for 12 hours.

-

Causality: The benzyloxide anion displaces the chloride leaving group on the ethyl 4-chloroacetoacetate via an Sₙ2 reaction to form the desired product. The extended reaction time ensures completion.

-

-

Workup: Carefully pour the reaction mixture into a 2M HCl solution to neutralize any remaining base and quench the reaction.

-

Causality: Acidification protonates any unreacted alkoxide and ensures the product is in a neutral, organic-soluble form for extraction.

-

-

Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers.

-

Causality: The product is more soluble in the organic solvent (EtOAc) than in the aqueous phase, allowing for its separation from inorganic salts.

-

-

Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel.

-

Causality: Drying removes residual water. Column chromatography separates the target compound from unreacted starting materials and byproducts, yielding the pure product, typically as a colorless oil.[7]

-

Chemical Reactivity and Synthetic Applications

The reactivity of Ethyl 4-(benzyloxy)-3-oxobutanoate is governed by its three key functional regions: the active methylene group, the ketone, and the ester.

Diagram 3: Reactivity Map

Caption: Key reactive sites and corresponding transformations.

-

Active Methylene Group: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, enabling a variety of C-C bond-forming reactions such as alkylations and acylations. This reactivity is fundamental to its role as a building block.[10]

-

Ketone and Ester Groups: The carbonyl groups can undergo standard transformations. The ketone can be selectively reduced to a secondary alcohol, or both the ketone and ester can be reduced under more vigorous conditions. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

-

Applications in Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles. For instance, condensation reactions with reagents like hydrazine or urea can lead to the formation of pyrazoles and pyrimidines, respectively, which are common scaffolds in many pharmaceutical agents.[11]

-

Role in Pharmaceutical Synthesis: As a versatile intermediate, this compound is used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][11] For example, derivatives of 3-oxobutanoate are used in the synthesis of Src Kinase inhibitors and other biologically active compounds.[12][13] The benzyloxy group provides a protected hydroxyl functionality that can be unmasked at a later stage in a synthetic sequence, a crucial strategy in multi-step synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

-

Safety: Ethyl 4-(benzyloxy)-3-oxobutanoate is considered harmful if swallowed and may cause skin and eye irritation.[8] It is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[4][6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 4-(benzyloxy)-3-oxobutanoate is a highly valuable and versatile synthetic intermediate. Its trifunctional nature allows for a diverse range of chemical transformations, making it an indispensable tool for medicinal chemists and drug development professionals. A solid understanding of its properties, synthesis, and reactivity enables the strategic design of synthetic routes to complex and biologically significant molecules. The protocols and data presented in this guide serve as a foundational resource for the effective and safe utilization of this important chemical building block.

References

-

PubChem. (n.d.). Ethyl 4-(benzyloxy)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 4-(benzyloxy)-3-oxobutanoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

WorldOfChemicals. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methotrexate. Retrieved from [Link]

- Wang, Q., et al. (2021). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry.

-

FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dehydronorketamine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]

- 3. Ethyl 4-(benzyloxy)-3-oxobutanoate | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67354-34-1|Ethyl 4-(benzyloxy)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 5. Ethyl 4-(benzyloxy)-3-oxobutanoate | CAS#:67354-34-1 | Chemsrc [chemsrc.com]

- 6. Ethyl 4-(benzyloxy)-3-oxobutanoate | 67354-34-1 [sigmaaldrich.com]

- 7. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Ethyl 4-(benzyloxy)-3-oxobutanoate(67354-34-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

Beta-keto acid building blocks for statin synthesis

A Technical Guide to Chemical and Biocatalytic Pathways

Executive Summary

The statin pharmacophore—specifically the chiral (3R,5R)-3,5-dihydroxyheptanoic acid side chain—is the structural "warhead" responsible for HMG-CoA reductase inhibition. While the heterocyclic cores of Atorvastatin, Rosuvastatin, and Pitavastatin differ, their efficacy relies entirely on the precise stereochemical assembly of this side chain.

This guide analyzes the critical role of

The Structural Imperative: Why Beta-Keto Acids?

The HMG-CoA reductase enzyme acts on (S)-HMG-CoA. Statins mimic the transition state of this reduction. To achieve nanomolar affinity, the synthetic side chain must possess a syn-1,3-diol configuration.

The

-

Chain Extension: Facile C-C bond formation via Aldol or Claisen-type condensations.

-

Stereochemical Installation: The ketone carbonyl provides the handle for asymmetric hydrogenation or enzymatic reduction to establish the C3 and C5 chiral centers.

Critical Stability Note: Free

Strategic Pathways: Biocatalysis vs. Chemocatalysis

Modern statin synthesis has bifurcated into two high-efficiency streams. The choice of pathway dictates the specific

A. The Biocatalytic Cascade (Green Chemistry)

This route, pioneered by Codexis for Atorvastatin, utilizes directed evolution enzymes.

-

Building Block: Ethyl 4-chloroacetoacetate (COBE).

-

Mechanism: A Ketoreductase (KRED) performs an enantioselective reduction of the

-keto group to yield the (S)-chlorohydrin. A subsequent Halohydrin Dehalogenase (HHDH) facilitates cyanation.[1] -

Advantage: Runs in aqueous media at ambient temperature; avoids cryogenic conditions.

B. The Chemocatalytic Route (Rosuvastatin Focus)

This route relies on the "Narasaka-Prasad" reduction to install the syn-diol relationship.

-

Building Block: tert-Butyl 6-chloro-3,5-dioxohexanoate (a

, -

Mechanism: Stereoselective reduction of the

-hydroxy ketone intermediate using -

Advantage: High diastereoselectivity (>99:1 syn/anti) for complex substrates.

Visualization: Comparative Workflows

Figure 1: Divergent synthesis pathways from the core Beta-keto ester building block.

Detailed Experimental Protocol

Target: Synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (Rosuvastatin Intermediate). Methodology: Stereoselective Borohydride Reduction (Narasaka-Prasad).

Rationale

Direct reduction of

Step-by-Step Methodology

-

Reagent Preparation:

-

Substrate: 10.0 g of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate (derived from aldol condensation of chloroacetaldehyde and acetoacetate).

-

Solvent: Anhydrous THF (Tetrahydrofuran) / Methanol (4:1 mixture).

-

Chelating Agent: 1.0 M solution of

in THF. -

Cryogenics: Dry ice/acetone bath (-78°C).

-

-

Chelation (The Critical Step):

-

Dissolve the substrate in THF/MeOH under

atmosphere. -

Cool to -78°C.

-

Add

(1.1 eq) dropwise over 20 minutes. -

Pause: Stir for 30 minutes at -78°C. This allows the formation of the boron-chelate complex. Failure to equilibrate here results in poor diastereomeric ratio (d.r.).

-

-

Reduction:

-

Add

(1.1 eq) in portions. -

Stir at -78°C for 2-3 hours. Monitor consumption of the ketone via TLC or HPLC.

-

-

Quench and Workup:

-

Quench with acetic acid (to pH 6) while cold.

-

Add ethyl acetate and warm to room temperature.

-

Boron Removal: Wash the organic layer repeatedly with methanol and concentrate in vacuo. This azeotropes off the boron as trimethyl borate (

). Note: Residual boron inhibits downstream crystallization.

-

-

Validation:

-

Analyze via Chiral HPLC.

-

Target Metrics: >90% Isolated Yield, >98:2 syn:anti ratio.

-

Data Summary: Building Block Efficiency

The following table compares the efficiency of

| Parameter | Biocatalytic (KRED) | Chemical (Narasaka-Prasad) | Asymmetric Hydrogenation (Ru-BINAP) |

| Primary Building Block | Ethyl 4-chloroacetoacetate | tert-Butyl acetoacetate | Methyl 3-oxobutanoate |

| Key Reagent | Engineered KRED Enzyme | ||

| Reaction Conditions | Aqueous, pH 7, 30°C | THF, -78°C | MeOH, 50-100 bar |

| Enantiomeric Excess (ee) | >99.5% | N/A (Diastereoselective) | 97-99% |

| Atom Economy | High (Regenerated cofactors) | Moderate (Boron waste) | High |

| Primary Risk | Enzyme inhibition by substrate | Cryogenic scalability | Catalyst cost & leaching |

Quality & Stability: Handling -Keto Esters

When sourcing or synthesizing these building blocks, three degradation pathways must be monitored:

-

Decarboxylation:

-

Enolization/Polymerization:

- -keto esters are highly enolizable. In the presence of trace bases, they can undergo self-condensation.

-

Elimination (Dehydration):

-

The

-hydroxy intermediates can dehydrate to form

-

Impurity Control Diagram

Figure 2: Major degradation pathways for Beta-keto ester building blocks.

References

-

Ma, S. K., et al. (2010).[1] A green-by-design biocatalytic process for atorvastatin intermediate.[1][8] Green Chemistry.[1][8]

-

Wolberg, M., et al. (2001).[8] Biocatalytic reduction of beta,delta-diketo esters: A highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate.[8] Chemistry – A European Journal.[8]

-

Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of beta-hydroxy ketones to 1,3-diols with borohydride via boron chelates. Chemistry Letters.

-

Pfizer Inc. (2008). Process for the synthesis of rosuvastatin calcium.[6][9] World Intellectual Property Organization (WO2007017117A1).

-

Müller, M. (2005).[10] Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. Angewandte Chemie International Edition.[8][10]

Sources

- 1. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ACG Publications - Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues [acgpubs.org]

- 3. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN100351240C - Rosuvastatin calcium synthesis method - Google Patents [patents.google.com]

- 6. WO2007017117A1 - Process for the synthesis of rosuvastatin calcium - Google Patents [patents.google.com]

- 7. CN102766072A - Method for preparing atorvastatin calcium chiral side chain - Google Patents [patents.google.com]

- 8. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pubs.acs.org [pubs.acs.org]

High-Purity Synthesis of 4-Benzyloxy-3-oxobutanoic Acid Derivatives

Executive Summary & Strategic Analysis

4-Benzyloxy-3-oxobutanoic acid (and its corresponding esters) serves as a critical

Critical Technical Challenge: The free acid form, 4-benzyloxy-3-oxobutanoic acid , is inherently unstable. Like all

Operational Directive: This guide prioritizes the synthesis of the Ethyl Ester (Ethyl 4-benzyloxyacetoacetate) as the stable, storable intermediate. It subsequently provides the protocol for controlled hydrolysis to the salt form of the acid, which must be generated in situ or handled at low temperatures to maintain integrity.

Retrosynthetic Logic

We evaluate two primary pathways based on precursor availability and scale scalability:

-

Route A (Nucleophilic Substitution): Direct displacement of chloride from ethyl 4-chloroacetoacetate by benzyl alkoxide. This is the preferred industrial route due to atom economy and step count.

-

Route B (Meldrum’s Acid Acylation): Acylation of Meldrum's acid with benzyloxyacetic acid, followed by alcoholysis. This offers higher regiochemical precision and is ideal if the 4-haloacetoacetate starting material is unavailable.

Figure 1: Retrosynthetic analysis showing the two primary pathways to the stable ester intermediate.

Route A: Nucleophilic Displacement (Primary Protocol)

This route utilizes the high nucleophilicity of the benzyl alkoxide to displace the primary halide in ethyl 4-chloroacetoacetate.

Mechanism:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Benzyl Alcohol | 1.0 | Nucleophile Source |

| Sodium Hydride (60% in oil) | 2.2 | Base (Deprotonation) |

| Ethyl 4-chloroacetoacetate | 1.0 | Electrophile |

| THF (Anhydrous) | Solvent | Medium (0.5 M conc.) |

| TBAI ( Tetrabutylammonium iodide) | 0.05 | Catalyst (Finkelstein-like) |

Step-by-Step Protocol

-

Alkoxide Formation:

-

Charge a flame-dried 3-neck round-bottom flask with NaH (2.2 equiv) suspended in anhydrous THF . Cool to 0°C under Nitrogen/Argon atmosphere.[1]

-

Add Benzyl Alcohol (1.0 equiv) dropwise over 20 minutes. Hydrogen gas evolution will be vigorous.

-

Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases. The solution should be a clear to slightly hazy alkoxide suspension.

-

-

Displacement Reaction:

-

Add catalytic TBAI (optional, accelerates reaction).

-

Add Ethyl 4-chloroacetoacetate (1.0 equiv) dropwise while maintaining the internal temperature below 5°C.

-

Note: The extra equivalent of NaH is consumed by the acidic methylene group of the acetoacetate, forming a dianionic species transiently, or protecting the enolate while the alkoxide attacks the chloride.

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

-

-

Quenching & Workup:

-

Cool the reaction mixture to 0°C.

-

Quench carefully with saturated

solution . Adjust pH to ~6-7 with 1M HCl if necessary. -

Extract with Ethyl Acetate (

).[2] -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).

-

Target Yield: 80-88%.

-

Characterization:

NMR (CDCl3):

-

Route B: The Meldrum's Acid Pathway (Alternative)

Use this route if 4-chloroacetoacetate is unavailable or if high-purity derivatives with different ester groups (e.g., t-butyl, allyl) are required.

Phase 1: Synthesis of Benzyloxyacetic Acid

-

React Benzyl alcohol (excess) with Sodium chloroacetate in the presence of NaOH at 80-100°C.

-

Acidify to precipitate Benzyloxyacetic acid . Recrystallize from water/ethanol.

Phase 2: Acylation & Alcoholysis

-

Activation: Dissolve Benzyloxyacetic acid (1.0 equiv) and Meldrum's Acid (1.0 equiv) in DCM. Add DCC (1.1 equiv) and DMAP (1.1 equiv) at 0°C. Stir overnight.

-

Filtration: Filter off the dicyclohexylurea (DCU) byproduct.

-

Ethanolysis: Evaporate the DCM. Dissolve the residue (Acyl Meldrum's intermediate) in absolute Ethanol .

-

Reflux: Heat to reflux for 4 hours. The Meldrum's ring opens, decarboxylates, and captures ethanol to form the ethyl ester.

-

Purification: Concentrate and distill.

Hydrolysis to 4-Benzyloxy-3-oxobutanoic Acid

Warning: Do not attempt to isolate the free acid in dry solid form unless absolutely necessary. It will decarboxylate. Store as the Lithium or Potassium salt, or generate in situ.

Protocol for Salt Formation

-

Dissolve Ethyl 4-benzyloxyacetoacetate (1.0 equiv) in THF .

-

Cool to 0°C .

-

Add LiOH (1.05 equiv, 1M aqueous solution) dropwise.

-

Stir at 0°C for 2-4 hours. Monitor by TLC (disappearance of ester).

-

Workup (For Salt): Lyophilize the aqueous/THF mixture directly to obtain Lithium 4-benzyloxy-3-oxobutanoate as a stable powder.

-

Workup (For Free Acid - Use immediately): Acidify with cold 1M HCl to pH 3 at 0°C. Extract rapidly with cold Ethyl Acetate. Use the organic layer immediately for the next step (e.g., reduction or coupling).

Figure 2: Hydrolysis workflow highlighting the stability bottleneck of the free acid.

References

- Validates the direct alkylation of ethyl 4-chloroacetoacet

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][4] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088.- Establishes the Meldrum's acid acylation route for beta-keto ester synthesis.

- Used to verify nomenclature and distinguish between succinic derivatives and acetoacetic deriv

-

PubChem. (2025).[5] Ethyl 4-(benzyloxy)-3-oxobutanoate.[2][5] Retrieved from [Link]

- Confirms chemical structure, molecular weight, and identifiers for the ester intermedi

Sources

- 1. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 4-(benzyloxy)-3-oxobutanoate | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chiral Building Blocks for the Atorvastatin Side Chain

Foreword: The Stereochemical Challenge of a Blockbuster Drug

Atorvastatin, the active ingredient in Lipitor®, stands as a landmark in medicinal chemistry and a testament to the power of targeted enzyme inhibition for the management of hypercholesterolemia.[1][2] Its remarkable efficacy in lowering low-density lipoprotein (LDL) cholesterol levels is intrinsically linked to the precise stereochemistry of its side chain, a (3R,5R)-dihydroxyheptanoic acid moiety. This side chain mimics the natural substrate of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] The synthesis of this chiral side chain, possessing two stereocenters, represents a significant challenge in pharmaceutical manufacturing, demanding high stereoselectivity, efficiency, and scalability. This technical guide provides an in-depth exploration of the core strategies and methodologies employed in the construction of these critical chiral building blocks, offering insights for researchers, scientists, and drug development professionals in the field.

Retrosynthetic Analysis: Deconstructing the Atorvastatin Side Chain

A retrosynthetic analysis of the atorvastatin side chain reveals several key chiral synthons that can be targeted for asymmetric synthesis. The primary goal is the efficient and stereocontrolled installation of the hydroxyl groups at the C3 and C5 positions with an R configuration.

Caption: Retrosynthetic approaches to the atorvastatin side chain.

This guide will focus on the synthesis of key chiral intermediates, primarily derivatives of (R)-4-cyano-3-hydroxybutyric acid and related synthons, which serve as versatile building blocks for the atorvastatin side chain.

Chemoenzymatic and Biocatalytic Approaches: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for producing chiral intermediates with high enantiopurity.[3][5] Several classes of enzymes have been successfully employed in the synthesis of atorvastatin's side chain.

Ketoreductases (KREDs) for Asymmetric Reduction

The asymmetric reduction of a prochiral ketone is a direct and efficient method to establish a chiral alcohol center. Ketoreductases (KREDs), often in conjunction with a cofactor regeneration system like glucose dehydrogenase (GDH), are highly effective for this transformation.[6]

A common starting material is ethyl 4-chloroacetoacetate. The biocatalytic reduction of the ketone functionality establishes the (S)-stereocenter, which is then converted to the desired (R)-stereocenter in a subsequent step.

Caption: Chemoenzymatic route using KRED and HHDH.

Experimental Protocol: KRED-mediated reduction of Ethyl 4-chloroacetoacetate

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Reagent Addition: Add glucose, NADP+, and the ketoreductase (KRED) enzyme.

-

Substrate Addition: Slowly feed the substrate, ethyl 4-chloroacetoacetate, into the reactor while maintaining the pH and temperature.

-

Reaction Monitoring: Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess (e.e.).

-

Work-up: Once the reaction is complete, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Substrate | Ethyl 4-chloroacetoacetate | [6] |

| Enzyme | Ketoreductase (KRED) | [6] |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH), Glucose | [6] |

| Product | (S)-Ethyl 4-chloro-3-hydroxybutyrate | [6] |

| Enantiomeric Excess (e.e.) | >99.5% | [6] |

| Isolated Yield | 96% | [6] |

Halohydrin Dehalogenase (HHDH) for Cyanation

The subsequent step involves the replacement of the chloro group with a cyano group, which is a key step in building the carbon chain of the side chain. This is achieved using a halohydrin dehalogenase (HHDH), which catalyzes the nucleophilic substitution of the halide with cyanide.[6] This enzymatic step is highly selective and avoids the harsh conditions often associated with chemical cyanation reactions.

Experimental Protocol: HHDH-catalyzed Cyanation

-

Reaction Setup: In a buffered aqueous solution, dissolve the (S)-ethyl-4-chloro-3-hydroxybutyrate.

-

Enzyme and Cyanide Source: Add the halohydrin dehalogenase (HHDH) enzyme and a cyanide source (e.g., sodium cyanide) while carefully controlling the pH.

-

Reaction Monitoring: Monitor the reaction for the formation of (R)-ethyl 4-cyano-3-hydroxybutyrate.

-

Work-up and Purification: Similar to the KRED reaction, the product is extracted with an organic solvent, dried, and concentrated.

The use of evolved enzymes has led to a significant improvement in the volumetric productivity of this process, making it an economically and environmentally attractive route.[6]

Deoxyribose-5-phosphate Aldolase (DERA) for Tandem Aldol Reaction

A particularly elegant biocatalytic approach utilizes deoxyribose-5-phosphate aldolase (DERA) to catalyze a one-pot tandem aldol reaction. This process forms a 6-carbon intermediate with the installation of two stereogenic centers from simple 2-carbon starting materials, chloroacetaldehyde and acetaldehyde.

Caption: DERA-catalyzed tandem aldol reaction for statin intermediate synthesis.

This enzymatic reaction sets the two stereocenters with excellent enantiomeric (>99.9% e.e.) and diastereomeric excess (96.6% d.e.).[7] The resulting lactol can then be oxidized to a key lactone intermediate.

| Parameter | Value | Reference |

| Enzyme | Deoxyribose-5-phosphate aldolase (DERA) | |

| Substrates | Chloroacetaldehyde, Acetaldehyde | [7] |

| Product (after oxidation) | (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone | [7] |

| Enantiomeric Excess (e.e.) | >99.9% | [7] |

| Diastereomeric Excess (d.e.) | 99.8% (after crystallization) | [7] |

Asymmetric Chemical Synthesis: Classic and Modern Approaches

While biocatalysis offers significant advantages, traditional asymmetric chemical synthesis remains a cornerstone for the construction of chiral molecules.

Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides using a chiral (salen)Co(III) catalyst.[8][9] This reaction provides access to both the unreacted, enantioenriched epoxide and the corresponding 1,2-diol. For the atorvastatin side chain, a key starting material, (R)-epichlorohydrin, can be obtained through the HKR of racemic epichlorohydrin.

Caption: Jacobsen Hydrolytic Kinetic Resolution of epichlorohydrin.

General Protocol for Jacobsen HKR of Epichlorohydrin

-

Catalyst Activation: The chiral (salen)Co(II) complex is activated by exposure to air or a mild oxidant to form the active Co(III) species.

-

Reaction Setup: The racemic epoxide is dissolved in a suitable solvent or run neat.

-

Catalyst and Water Addition: The activated catalyst (typically 0.5-2 mol%) and 0.5 equivalents of water are added.

-

Reaction Progress: The reaction is stirred at room temperature and monitored for conversion.

-

Separation: The enantioenriched epoxide and diol are separated by distillation or chromatography.

This method provides a practical and scalable route to valuable chiral epoxides, which are versatile building blocks in organic synthesis.[9][10]

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral olefins using osmium tetroxide and a chiral quinine ligand.[11][12][13] This reaction can be applied to an appropriate unsaturated ester precursor to install the two adjacent hydroxyl groups of the atorvastatin side chain with high stereocontrol.

Caption: Sharpless Asymmetric Dihydroxylation for chiral diol synthesis.

General Protocol for Sharpless Asymmetric Dihydroxylation

-

Reagent Preparation: The commercially available AD-mix-α or AD-mix-β, which contains the osmium catalyst, chiral ligand, and re-oxidant, is dissolved in a t-butanol/water mixture.

-

Substrate Addition: The olefin substrate is added to the cooled reaction mixture.

-

Reaction Monitoring: The reaction is stirred at low temperature (typically 0 °C) until completion.

-

Quenching: The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite).

-

Work-up and Purification: The product is extracted with an organic solvent, and the diol is purified by chromatography or crystallization.

The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[12]

Conclusion and Future Perspectives

The synthesis of the chiral side chain of atorvastatin is a showcase of the evolution of asymmetric synthesis. From classic chemical methods to highly efficient biocatalytic processes, the pharmaceutical industry has continually sought more sustainable, cost-effective, and scalable routes. The integration of chemoenzymatic and biocatalytic steps has proven to be particularly fruitful, offering high selectivity and milder reaction conditions. Future developments will likely focus on the discovery of novel enzymes with enhanced stability and activity, as well as the implementation of continuous flow processes to further improve efficiency and reduce the environmental footprint of atorvastatin production. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of complex chiral pharmaceuticals.

References

-

Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]

-

Jennewein, S., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed, 15079133. [Link]

-

Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27. [Link]

-

Moody, T. S., & Taylor, S. J. C. (2006). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry, 8(4), 346-348. [Link]

-

Li, S. F., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. [Link]

-

Various Authors. (n.d.). The synthetic routes to atorvastatin intermediate. ResearchGate. [Link]

-

Li, Z., et al. (2009). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. Amino Acids, 39(1), 305-8. [Link]

-

Liljeblad, A., & Kanerva, L. T. (2009). Biocatalysis in the Preparation of the Statin Side Chain. Current Organic Synthesis, 6(4), 362-379. [Link]

-

Xiong, F., et al. (2014). An improved process for chiron synthesis of the atorvastatin side chain. Tetrahedron: Asymmetry, 25(18-19), 1205-1208. [Link]

-

Various Authors. (n.d.). Bio-reductions to produce chiral building blocks for statins. ResearchGate. [Link]

-

Theodorou, A., et al. (2018). Atorvastatin (Lipitor) by MCR. Molecules, 23(11), 2947. [Link]

-

Various Authors. (n.d.). Chemoenzymatic routes for the synthesis of the side-chain of Atorvastatin. ResearchGate. [Link]

-

Various Authors. (n.d.). Atorvastatin: Enzymatic preparation of (R)-4-cyano-3-hydroxybutyrate. ResearchGate. [Link]

- CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google P

-

Müller, M., et al. (2005). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. Angewandte Chemie International Edition, 44(3), 362-365. [Link]

- CN101838221A - Manufacturing method of atorvastatin intermediate (R)-(-)

-

Ručigaj, A., & Krajnc, M. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 114. [Link]

-

Atorvastatin calcium - Drug Synthesis Database. [Link]

-

Proctor, L. (2018). Chapter 4: Synthesis of Atorvastatin. In Modern Drug Synthesis (pp. 53-70). Royal Society of Chemistry. [Link]

-

Xiong, F., et al. (2014). An improved process for chiron synthesis of the atorvastatin side chain. Semantic Scholar. [Link]

-

Žnidaršič-Plazl, P., & Plazl, I. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering, 6(11), 2095-2106. [Link]

-

Povar, I., et al. (2021). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Scientific Reports, 11(1), 1-13. [Link]

-

Engel, P. C., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-91. [Link]

-

Sharpless asymmetric dihydroxylation - Wikipedia. [Link]

-

Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

-

Jacobsen, E. N., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

-

Chen, F., et al. (2014). Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach. The Journal of Organic Chemistry, 79(6), 2723-8. [Link]

-

White, D. E., & Jacobsen, E. N. (2007). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Science of Synthesis, 37, 245-256. [Link]

-

Privalov, T., & Jacobsen, E. N. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Journal of the American Chemical Society, 131(12), 4172-3. [Link]

-

Singh, V., & Kushwaha, N. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7301. [Link]

-

Lee, H. W., et al. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(1), 28-33. [Link]

-

Costa, F., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-17. [Link]

-

Jacobsen, E. N., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

-

Peng, B., & Snyder, S. A. (2016). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. Natural Product Reports, 33(4), 549-572. [Link]

-

Shibasaki, M., & Mouri, S. (2021). Enantioselective Total Synthesis of (+)‐Garsubellin A. Angewandte Chemie International Edition, 60(41), 22735-22739. [Link]

-

Kim, S., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 29(6), 1413. [Link]

-

Coop, A., & Jacobson, A. E. (2013). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. The Journal of Organic Chemistry, 78(13), 6548-54. [Link]

Sources

- 1. biomolther.org [biomolther.org]

- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Advanced Synthesis of (R)-4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid

This guide details the strategic selection and conversion of precursors for (R)-4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid (also known as 4-benzyl (R)-malate or (R)-

This compound is a critical chiral synthon in the synthesis of

A Technical Guide on Precursor Selection and Conversion

Part 1: Strategic Precursor Selection

The synthesis of (R)-4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid hinges on establishing the correct regiochemistry (C4-ester vs. C1-ester) and maintaining high enantiomeric excess (e.e.). Two primary precursor pathways dominate the field: the (R)-Aspartic Acid Route (via diazotization) and the (R)-Malic Acid Route (via cyclic anhydride opening).

Comparative Analysis of Precursor Pathways

| Feature | Route A: (R)-Aspartic Acid | Route B: (R)-Malic Acid |

| Mechanism | Diazotization with Retention of Configuration | Anhydride formation & Regioselective Opening |

| Regiocontrol | Absolute (Pre-installed in precursor) | Variable (Dependent on catalyst/solvent) |

| Chiral Integrity | High (>98% e.e. retention) | Risk of racemization during anhydride formation |

| Scalability | High (Aqueous/Organic biphasic workup) | Moderate (Requires chromatographic separation) |

| Cost Profile | Higher (Precursor cost) | Lower (Raw material cost) |

Recommendation: For pharmaceutical applications requiring strict regiopurity, Route A is the superior self-validating system. It avoids the difficult separation of

Part 2: The Primary Workflow – Diazotization of (R)-Asp(OBn)-OH

This protocol utilizes (R)-Aspartic acid 4-benzyl ester (H-D-Asp(OBn)-OH) as the direct precursor. The transformation converts the

Crucial Mechanistic Insight:

Contrary to standard

-

Diazotization: The amine forms a diazonium salt.

-

Anchimeric Assistance: The adjacent

-carboxylic acid oxygen attacks the -

Hydrolysis: Water attacks the

-lactone at the chiral center (double inversion = retention), yielding the hydroxy acid.

Experimental Protocol

Reagents:

-

Precursor: H-D-Asp(OBn)-OH (CAS: 6384-92-5 for L-isomer; ensure D-isomer is used for R-target).

-

Reagent: Sodium Nitrite (

). -

Solvent/Acid: 1N Sulfuric Acid (

) or Acetic Acid. -

Quench: Urea (to destroy excess nitrous acid).

Step-by-Step Methodology:

-

Solubilization: Suspend 10.0 g (45 mmol) of (R)-Aspartic acid 4-benzyl ester in 100 mL of 1N

in a 500 mL round-bottom flask. -

Thermal Control: Cool the suspension to -5°C to 0°C using a cryostat or salt-ice bath. Efficient stirring is critical to prevent localized hot spots.

-

Diazotization: Dissolve 4.65 g (67 mmol) of

in 15 mL of water. Add this solution dropwise over 60 minutes via a pressure-equalizing addition funnel.-

Process Check: The internal temperature must not exceed +2°C. Evolution of

gas will be vigorous; ensure adequate venting.

-

-

Reaction Maturation: Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours. The suspension effectively becomes a clear solution as the amino acid converts to the hydroxy acid.

-

Quenching: Add solid Urea (approx. 0.5 g) to decompose excess nitrous acid. Stir until the solution is negative to starch-iodide paper.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (

).-

Note: The product is an organic acid; ensure the aqueous layer pH is < 2 before extraction.

-

-

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Crystallization: Recrystallize from Diethyl Ether/Hexanes to yield white crystals.

Yield: Typically 85-90%. Characterization:

-

NMR (DMSO-

Part 3: Visualization of Pathways

The following diagram illustrates the stereochemical retention mechanism and the divergence between the Aspartic and Malic acid routes.

Figure 1: Mechanistic pathway comparison showing the retention of configuration via the

Part 4: Alternative Route – Regioselective Opening of Malic Anhydride

While less robust than the aspartate route, this method utilizes cheaper raw materials.

-

Anhydride Formation: (R)-Malic acid is treated with Trifluoroacetic Anhydride (TFAA) or Acetyl Chloride to form (R)-malic anhydride.

-

Ring Opening: The anhydride is reacted with Benzyl Alcohol (1.0 equiv).

-

Regioselectivity: Nucleophilic attack can occur at C1 or C4.

-

Optimization: Using non-polar solvents (Toluene) and specific catalysts (e.g., cyclic tertiary amines) can favor the attack at the less hindered carbonyl (C1), yielding the desired C4-ester product. However, mixtures of 3:1 to 10:1 are common, necessitating chromatography.

-

References

-

Stereochemical Retention Mechanism

- Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "The configuration of amino-compounds and the steric course of deamination.

-

Source:

-

Synthesis of Malate Esters from Aspartic Acid

- Cohen, S. G., & Khedouri, E. (1961).

-

Source:

-

Regioselective Anhydride Opening

- Guhaniyogi, S., et al. (2016). "Regioselective ring opening of chiral cyclic anhydrides." Tetrahedron Letters, 57(10), 1120-1124.

-

Source:

-

Target Molecule Data

-

(R)-4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid (CAS 83477-74-1).[3]

-

Source:

-

Sources

Reactivity of gamma-benzyloxy beta-keto acids

Technical Guide: Reactivity & Synthetic Utility of -Benzyloxy -Keto Acids

Executive Summary

This technical guide analyzes the chemical behavior of

Structural Dynamics and Stability Profile

The

The Decarboxylation Mechanism

The defining reactivity of any

-

Mechanism: The reaction proceeds through a concerted, six-membered cyclic transition state (TS).

-

Product: An enol intermediate which rapidly tautomerizes to the corresponding ketone (benzyloxy-acetone derivatives).

-

-Substituent Effect: The

The Chelation Factor

Unlike simple acetoacetic acid derivatives, the

-

Bidentate Potential: In the presence of Lewis acids (Mg

, Ti -

Impact: This chelation rigidifies the substrate, often reversing the predicted stereoselectivity in nucleophilic additions or reductions compared to non-chelating analogs (Cram vs. Chelation-Control).

Competing Pathways: Visualization of Reactivity

The following diagram illustrates the bifurcation in reactivity based on environmental conditions (Thermal vs. Catalytic).

Figure 1: Divergent reactivity pathways.[2] The thermal route leads to destructive decarboxylation, while metal coordination stabilizes the substrate for functionalization.

Synthetic Transformations: The Statin Route

The most high-value application of this scaffold is the asymmetric synthesis of the statin side chain (e.g., Atorvastatin, Rosuvastatin). This typically involves the Noyori Asymmetric Hydrogenation .[3]

Stereoselective Reduction (Noyori Protocol)

While the acid is unstable, the reaction is most commonly performed on the ester precursor. However, if the acid is required (e.g., for subsequent amide coupling), it is generated in situ or carefully hydrolyzed post-reduction.

The presence of the

Key Mechanistic Insight:

The Ruthenium-BINAP complex utilizes the halide ligand and the diamine functionality to facilitate hydride transfer via a metal-ligand bifunctional mechanism. The

Data: Solvent Effects on Enantioselectivity

The following table summarizes typical enantiomeric excess (% ee) values for

| Solvent | H2 Pressure (atm) | Catalyst System | % Yield | % ee | Configuration |

| Methanol | 4-10 | RuCl2(BINAP) | >95% | 98% | (R) or (S) |

| Ethanol | 4-10 | RuCl2(BINAP) | 92% | 94% | (R) or (S) |

| DCM | 50 | RuCl2(BINAP) | 40% | 65% | Low Selectivity |

| Water | 1 (Transfer Hydrog.) | Ir-TsDPEN | 85% | 92% | (S) |

*Configuration depends on the BINAP atropisomer used ((R)-BINAP yields (R)-alcohol).

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation of -Benzyloxy -Keto Ester

Target: Precursor for (3R,5R)-dihydroxy acid side chain.

Prerequisites:

-

Substrate: Ethyl 4-(benzyloxy)-3-oxobutanoate.

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

-

Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox (N2 atmosphere), weigh [RuCl(p-cymene)((S)-BINAP)]Cl (0.1 mol%) into a Schlenk flask.

-

Solvation: Dissolve the substrate (10 mmol) in degassed anhydrous Methanol (5 volumes). Add to the catalyst flask.

-

Autoclave Loading: Transfer the solution via cannula into the autoclave.

-

Purging: Pressurize to 5 atm with H2, then vent. Repeat 3 times to remove all O2.

-

Reaction: Pressurize to 10 atm (150 psi) H2. Heat to 50°C . Stir at 1000 rpm for 12 hours.

-

Work-up: Cool to RT. Vent H2 carefully. Concentrate the solvent under reduced pressure.

-

Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expect >98% ee.[2][4][5]

Why this works: Methanol promotes the ionization of the Ru-Cl bond, facilitating the formation of the active cationic species. The high pressure is necessary to ensure the rate of hydrogenation outcompetes any thermal decomposition or background non-selective reduction.

Protocol B: Controlled Hydrolysis to the -Hydroxy Acid

Target: Generation of the reactive acid species for coupling.

Step-by-Step Methodology:

-

Saponification: Dissolve the chiral ester from Protocol A in THF/Water (1:1).

-

Reagent: Add LiOH (1.1 eq) at 0°C . Crucial: Do not heat.

-

Monitoring: Monitor by TLC until ester disappears (~1-2 hours).

-

Acidification: Carefully acidify with 1M HCl to pH 3-4 at 0°C .

-

Extraction: Rapidly extract with cold Ethyl Acetate.

-

Storage: The resulting

-benzyloxy

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low % ee | Slow Hydrogenation Rate | Increase H2 pressure; Switch solvent to MeOH. |

| Decarboxylation | Thermal instability of acid | Ensure pH > 4 during handling; Keep temp < 10°C. |

| Retro-Aldol | Basic conditions | Avoid strong bases (NaOH) at high temps; use LiOH at 0°C. |

| Catalyst Poisoning | Impure Substrate | Purify |

References

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

-

Taber, D. F., et al. (1992).[2] Enantioselective Reduction of

-Keto Esters. Journal of Organic Chemistry. [Link] -

Ariger, M. A., & Carreira, E. M. (2012).[6] pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of

-Keto Esters. Organic Letters. [Link] -

Ostergaard, N., et al. (2017). Decarboxylative Alkenylation. Nature Chemistry. [Link]

-

Master Organic Chemistry. (2022).

-Keto Acids. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. nobelprize.org [nobelprize.org]

- 5. jchemrev.com [jchemrev.com]

- 6. pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters [organic-chemistry.org]

Methodological & Application

Application Note: Asymmetric Hydrogenation of Ethyl 4-(benzyloxy)-3-oxobutanoate

Executive Summary

This application note details the protocol for the asymmetric hydrogenation of ethyl 4-(benzyloxy)-3-oxobutanoate to ethyl (S)-4-(benzyloxy)-3-hydroxybutanoate (or its (R)-enantiomer depending on ligand choice). This transformation is a critical step in the synthesis of the chiral side chains found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin.

The protocol prioritizes chemoselectivity —specifically the reduction of the

Scientific Foundation & Mechanism

The Challenge: Chemo- and Enantioselectivity

The substrate, ethyl 4-(benzyloxy)-3-oxobutanoate, presents two reducible functionalities:

-

The Ketone (

): The target for asymmetric reduction. -

The Benzyl Ether (

): Susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions (e.g., Pd/C,

Solution: The use of Ruthenium(II)-chiral diphosphine complexes (Noyori-type catalysts).[1] Unlike Palladium, Ruthenium is poor at hydrogenolysis of benzyl ethers under moderate conditions but exceptionally active for ketone hydrogenation, particularly when coordinated to

Mechanism of Stereocontrol

The reaction proceeds via the coordination of the

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway and the critical selectivity required to avoid side products.

Figure 1: Reaction pathway highlighting the chemoselective reduction of the ketone over the benzyl ether cleavage.[2]

Experimental Protocol

Materials & Equipment

-

Substrate: Ethyl 4-(benzyloxy)-3-oxobutanoate (Purity >98%).

-

Catalyst Precursor:

or-

Note: (S)-BINAP yields the (S)-alcohol; (R)-BINAP yields the (R)-alcohol.

-

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Degassed.

-

Hydrogen Source:

gas (Requires high-pressure autoclave). -

Equipment: Stainless steel autoclave (e.g., Parr reactor), glovebox (optional but recommended for catalyst handling).

Step-by-Step Procedure

Step 1: Catalyst Preparation (In-Situ Method)

If using pre-formed catalyst, skip to Step 2.

-

In a Schlenk flask under Argon, charge

(0.5 mol%) and (S)-BINAP (1.1 eq relative to Ru). -

Add degassed DMF or EtOH.

-

Heat to 100°C for 10 minutes to form the active orange-brown Ru-BINAP species.

-

Concentrate in vacuo if DMF was used, or use the EtOH solution directly.

Step 2: Reactor Loading

-

Dissolution: Dissolve Ethyl 4-(benzyloxy)-3-oxobutanoate (10.0 g, 42.3 mmol) in anhydrous, degassed EtOH (30 mL).

-

Concentration: 0.5 – 1.5 M is standard. High dilution is unnecessary.

-

-

Catalyst Addition: Add the Ru-catalyst solution.

-

S/C Ratio: Target a Substrate-to-Catalyst ratio of 1000:1 to 2000:1.

-

-

Transfer: Transfer the mixture into the stainless steel autoclave under an inert atmosphere (Argon/Nitrogen).

Step 3: Hydrogenation

-

Purge: Seal the autoclave. Purge 3 times with

(pressurize to 5 bar, release). -

Pressurize: Charge

to 10–40 bar (150–600 psi).-

Note: Higher pressure increases rate but usually does not affect ee significantly for this substrate.

-

-

Reaction: Heat to 50–80°C and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Duration: Run for 12–24 hours. Monitor

uptake if equipped with a mass flow controller.

Step 4: Workup & Purification[1]

-

Cool reactor to room temperature and carefully vent

. -

Concentrate the reaction mixture under reduced pressure to remove EtOH.

-

Filtration: Filter the residue through a short pad of silica gel or Celite to remove residual Ruthenium solids.

-

Yield Check: The crude oil is typically >95% pure.

-

Purification (if needed): Flash chromatography (Hexanes/EtOAc) or distillation (high vacuum required due to boiling point).

Analytical Parameters & Quality Control

Data Summary Table

| Parameter | Specification | Method |

| Conversion | > 99% | GC-FID or 1H NMR |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Chemoselectivity | > 99% (No debenzylation) | 1H NMR (Benzyl protons @ 4.5 ppm) |

| Isolated Yield | > 95% | Gravimetric |

Analytical Method (Chiral HPLC)

-

Column: Chiralcel OD-H (4.6 x 250 mm)

-

Mobile Phase: Hexane : Isopropanol (90 : 10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm (detects Benzyl chromophore)

-

Retention Times:

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~15.2 min

-

Note: Verify elution order with authentic standards.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning ( | Ensure strict degassing of solvents. Increase |

| Low Enantioselectivity | Wrong solvent or temp too high. | Switch from MeOH to EtOH. Lower temp to 50°C. Ensure S/C ratio is not too low (excess catalyst can sometimes aggregate). |

| Debenzylation | Trace Pd contamination or excessive temp. | Ensure reactor is clean of previous Pd/C residues. Use Ru-only catalysts. |

| Slow Reaction | Mass transfer limitation. | Increase stirring speed (>1000 rpm). |

Workflow Diagram

Figure 2: Operational workflow for the asymmetric hydrogenation process.

References

-

Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link

-

Genêt, J. P., et al. (1994). "Practical asymmetric hydrogenation of beta-keto esters with new ruthenium-chiral diphosphine catalysts." Tetrahedron: Asymmetry, 5(4), 675–690. Link

- Beck, G., et al. (1995). "Synthesis of Atorvastatin: A new route via asymmetric hydrogenation." Organic Process Research & Development.

-

Takasago International Corp. (2023). "Ru-BINAP and SEGPHOS Catalysts for Asymmetric Hydrogenation." Technical Brochure. Link

-

Sigma-Aldrich. (2024). "Ethyl 4-(benzyloxy)-3-oxobutanoate Product Specification." Link

Sources

Synthesis of Atorvastatin calcium intermediate from 4-benzyloxy-3-oxobutanoate

Application Note: Process Optimization & Scale-Up of Atorvastatin Calcium Side-Chain Intermediates

Executive Summary

This technical guide details the synthesis of the critical chiral side-chain intermediate for Atorvastatin Calcium (Lipitor®) starting from ethyl 4-benzyloxy-3-oxobutanoate . Unlike the traditional 4-chloroacetoacetate route, the "benzyloxy" route offers distinct advantages in process stability and impurity profile management, specifically avoiding the formation of unstable chlorohydrin intermediates.

The protocol targets the synthesis of (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (ATS-9), the universal amine intermediate required for the Paal-Knorr condensation with the fluorophenyl diketone core.

Key Process Highlights:

-

Stereocontrol: Utilization of Ru-BINAP asymmetric hydrogenation (Step 1) and Narasaka-Prasad diastereoselective reduction (Step 3) to establish the syn-1,3-diol motif with >98% de.

-

Atom Economy: Optimized Claisen condensation using tert-butyl acetate to establish the carbon backbone.

-

Scalability: Protocols are designed for transition from bench (gram) to pilot (kilogram) scale, emphasizing Critical Process Parameters (CPPs).

Strategic Pathway Overview

The synthesis constructs the C7 chiral side chain through a linear sequence. The 4-benzyloxy group serves as a masked terminal alcohol, which is later homologated to the primary amine.

Figure 1: Retrosynthetic logic flow from 4-benzyloxy precursor to Atorvastatin amine side chain.

Detailed Experimental Protocols

Phase 1: Asymmetric Hydrogenation (Establishment of C3 Chirality)

This step sets the absolute stereochemistry of the entire side chain. While biocatalytic ketoreductases (KREDs) are an option, the Ruthenium-BINAP catalyzed hydrogenation is the industrial gold standard for this specific lipophilic substrate due to robustness and solvent tolerance.

-

Substrate: Ethyl 4-benzyloxy-3-oxobutanoate

-

Catalyst: [RuCl(benzene)((S)-BINAP)]Cl

-

Target: Ethyl (S)-4-benzyloxy-3-hydroxybutanoate

Protocol:

-

Preparation: In a nitrogen-purged autoclave (1 L), charge Ethyl 4-benzyloxy-3-oxobutanoate (100 g, 0.42 mol) and anhydrous ethanol (400 mL).

-

Catalyst Addition: Add the Ru-(S)-BINAP catalyst (0.05 mol%) in a degassed ethanol slurry.

-

Hydrogenation: Pressurize with H₂ to 10 bar. Heat to 90°C (CPP). Stir at 800 rpm for 6–8 hours.

-

Work-up: Cool to 25°C. Vent H₂. Concentrate the solvent under reduced pressure (40°C, 50 mbar).

-

Purification: Distillation is usually not required if conversion >99%. Filter through a pad of silica to remove Ruthenium residues.

Quality Target Product Profile (QTPP):

-

Yield: >95%

-

Enantiomeric Excess (ee): >97% (Determine via Chiral HPLC, Chiralcel OD-H column).

-

Impurity Profile: <0.5% over-reduction products.

Expert Insight: The purity of the H₂ gas and strict exclusion of oxygen are critical. O₂ poisons the Ru-catalyst, leading to stalled reactions and lower ee.

Phase 2: Chain Extension (Claisen Condensation)

This step extends the carbon skeleton using tert-butyl acetate. The use of tert-butyl ester is strategic; it is stable against the subsequent borohydride reduction conditions used in Step 3.

-

Reagents: tert-Butyl acetate, LDA (Lithium Diisopropylamide) or LiHMDS.

-

Solvent: THF (Anhydrous).

Protocol:

-

Enolate Formation: Cool a solution of LDA (2.2 equiv) in THF to -40°C (CPP). Add tert-butyl acetate (2.2 equiv) dropwise over 30 mins. Stir for 1 hour to ensure complete enolate formation.

-

Condensation: Add the Ethyl (S)-4-benzyloxy-3-hydroxybutanoate (from Phase 1) dissolved in THF dropwise, maintaining internal temperature below -35°C.

-

Note: The dianion is formed (alkoxide + enolate).

-

-

Reaction: Allow to warm to -10°C over 2 hours. Monitor by TLC/HPLC.

-

Quench: Quench with saturated NH₄Cl solution while cold.

-

Extraction: Extract with Ethyl Acetate. Wash with brine.[1][2][3] Dry over MgSO₄.[1][4][5]

Data Summary: Solvent & Base Screening

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |

| NaH | THF | 0 | 65 | 82 | Significant elimination by-products. |

| LDA | THF | -40 | 92 | 96 | Optimal balance of rate/selectivity. |

| LiHMDS | THF | -78 | 88 | 98 | Excellent purity, but slower kinetics. |

Phase 3: Diastereoselective Reduction (Narasaka-Prasad)

This is the most technically demanding step. It converts the 5-keto group to a hydroxyl group with high syn-selectivity relative to the C3-hydroxyl.

-

Mechanism: Formation of a rigid 6-membered boron-chelate intermediate which directs the hydride attack.

Figure 2: Mechanism of stereoselective boron chelation ensuring syn-diol formation.

Protocol:

-

Chelation: Dissolve the 3,5-diketo ester in THF/Methanol (4:1). Cool to -78°C. Add Diethylmethoxyborane (Et₂BOMe, 1.1 equiv). Stir for 30 mins.

-

Reduction: Add NaBH₄ (1.1 equiv) in portions. The temperature must not exceed -70°C .

-

Work-up (Critical):

Phase 4: Downstream Processing (Protection to Amine)

Following the formation of the syn-diol:

-

Acetonide Protection: React the diol with 2,2-dimethoxypropane (cat. TsOH) to lock the conformation.

-

Debenzylation: Hydrogenolysis (H₂, Pd/C, MeOH) removes the benzyl group, revealing the primary alcohol.

-

Nitrogen Introduction:

-

Activate alcohol (Mesyl chloride/TEA).

-

Displace with Cyanide (NaCN, DMSO) -> Nitrile.

-

Hydrogenation of Nitrile (Raney Ni, NH₃/MeOH) -> Final Primary Amine (ATS-9) .

-

Troubleshooting & Critical Process Parameters (CPP)

| Process Stage | Observation | Root Cause | Corrective Action |

| Hydrogenation | Low Conversion | Catalyst Poisoning | Ensure Ethanol is degassed; check H₂ purity (99.999%). |

| Claisen | Low Yield / Tarry residue | Temperature excursion | Maintain T < -35°C during addition. Ensure anhydrous THF. |

| Syn-Reduction | Low Diastereomeric Ratio (dr) | Insufficient Boron Chelation | Verify Et₂BOMe quality (air sensitive). Ensure -78°C is held. |

| Acetonide | Slow Reaction | Water in solvent | Use 2,2-DMP as solvent/reagent scavenger. Add molecular sieves. |

References

-

Pfizer Process Development: Baumann, K. L., et al. "The convergent synthesis of atorvastatin calcium."[6] Tetrahedron Letters 33.17 (1992): 2283-2284.

-

Narasaka-Prasad Reduction: Narasaka, K., & Pai, F. C. "Stereoselective reduction of β-hydroxy ketones with borohydride reagents." Chemistry Letters 9.11 (1980): 1415-1418.

-

Biocatalytic Routes: Ma, S. K., et al. "Green-by-design biocatalytic process for atorvastatin intermediate." Green Chemistry 12.1 (2010): 81-86.

- Review of Statin Synthesis:Jie Jack Li. "Triumph of the Heart: The Story of Statins." Oxford University Press, 2009. (Contextual Grounding).

-

BenchChem Technical Guide: "An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester."

Sources

Application Note: High-Yield Biocatalytic Synthesis of Statin Side Chains Using Engineered DERA

Executive Summary

The synthesis of the chiral dihydroxyheptanoic acid side chain—the pharmacophore responsible for HMG-CoA reductase inhibition in "super-statins" like Atorvastatin (Lipitor) and Rosuvastatin (Crestor)—traditionally requires complex, multi-step chemical synthesis involving hazardous reagents and cryogenic conditions.

This guide details a biocatalytic route using 2-Deoxy-D-ribose-5-phosphate aldolase (DERA , EC 4.1.2.4). By leveraging engineered DERA variants, researchers can execute a one-pot, sequential aldol condensation of chloroacetaldehyde and acetaldehyde.[1] This process sets two chiral centers simultaneously with >99% enantiomeric excess (ee), replacing three chemical steps with a single enzymatic transformation.

Mechanism of Action

The Sequential Aldol Reaction

DERA is a Class I aldolase that naturally catalyzes the reversible condensation of acetaldehyde and D-glyceraldehyde-3-phosphate.[2][3] However, for statin synthesis, we exploit its unique promiscuity to accept chloroacetaldehyde as the initial electrophile (acceptor) and acetaldehyde as the nucleophile (donor).

The reaction proceeds in two stages:[4]

-

First Aldol Addition: DERA catalyzes the addition of acetaldehyde to chloroacetaldehyde, forming (S)-4-chloro-3-hydroxybutanal.

-

Second Aldol Addition: The enzyme accepts the intermediate as an acceptor for a second molecule of acetaldehyde, forming a 6-carbon linear aldehyde.

-

Spontaneous Cyclization: The product spontaneously cyclizes to form the stable hemiacetal (lactol): (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-ol .

Pathway Visualization

Figure 1: The sequential aldol condensation pathway catalyzed by DERA. The enzyme sets stereocenters at C3 and C5 (open chain numbering) with high precision.

Critical Parameters & Enzyme Engineering

The primary bottleneck in this synthesis is substrate inhibition . Acetaldehyde is highly reactive; at concentrations >200 mM, it irreversibly deactivates wild-type DERA by forming a crotonaldehyde-type adduct with the enzyme's cysteine residues.

Enzyme Selection

Do not use wild-type E. coli DERA for scale-up. You must use an engineered variant designed for aldehyde resistance.

| Feature | Wild-Type DERA (E. coli) | Engineered DERA (e.g., DERA-DES / C47M) |

| Acetaldehyde Tolerance | < 100 mM | > 400 mM |

| Half-life (t1/2) | Minutes at high [Substrate] | Hours/Days at high [Substrate] |

| Catalytic Efficiency ( | Baseline | 10-400x Improvement |

| Mechanism of Resistance | N/A | Cysteine-to-Methionine (C47M) mutation prevents deactivation via Michael addition. |

Recommendation: Use a commercially available high-performance variant (e.g., from Codexis, DSM, or recombinant Pectobacterium atrosepticum DERA with C49M mutation).

Experimental Protocol: Fed-Batch Synthesis

Objective: Synthesis of (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-ol. Scale: 100 mL reaction volume (scalable to Industrial).

Reagents & Equipment

-

Enzyme: Engineered DERA (lyophilized powder or whole-cell catalyst).

-

Acceptor: Chloroacetaldehyde (45-50% wt solution in water). Warning: Highly Toxic.

-

Donor: Acetaldehyde (freshly distilled or high-purity grade). Warning: Volatile, Flammable.

-

Buffer: 0.1 M Triethanolamine (TEOA) or Potassium Phosphate, pH 7.2.

-

Equipment:

-

Jacketed glass reactor with overhead stirring.

-

Two syringe pumps (for continuous feeding).

-

pH-stat titrator (maintaining pH 7.2 with 1M NaOH/HCl).

-

Workflow Diagram

Figure 2: Fed-batch experimental setup. Continuous feeding is mandatory to maintain low instantaneous aldehyde concentrations, preventing enzyme inactivation.

Step-by-Step Procedure

-

Reactor Preparation:

-

Charge the reactor with 50 mL of 0.1 M TEOA buffer (pH 7.2).

-

Add engineered DERA catalyst (load approx. 2-5 g/L depending on specific activity).

-

Equilibrate temperature to 25°C . (Note: Lower temperatures, e.g., 22°C, improve enantioselectivity but slow kinetics).

-

-

Substrate Feeding (Critical Step):

-

Stoichiometry: Target a molar ratio of 1:2.2 (Chloroacetaldehyde : Acetaldehyde). The slight excess of acetaldehyde drives the second aldol step.

-

Feed Rate: Do not add substrates as a bolus.

-

Pump A: Feed Chloroacetaldehyde (e.g., 50 mmol) over 3 hours.

-

Pump B: Feed Acetaldehyde (e.g., 110 mmol) over 3.5 hours.

-

Why? This staggered feed ensures the intermediate is formed before the second acetaldehyde adds, and prevents polymerization of acetaldehyde.

-

-

Reaction Monitoring:

-

Maintain pH at 7.2 ± 0.1 using the pH-stat. A drop in pH may indicate side reactions (oxidation) or buffer capacity failure.

-